

# SMILES string for 2-Chlorooxazolo[4,5-c]pyridine HCl

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 2-Chlorooxazolo[4,5-c]pyridine  
hydrochloride

Cat. No.: B11906784

[Get Quote](#)

The Strategic Utility of **2-Chlorooxazolo[4,5-c]pyridine Hydrochloride** in Drug Discovery

## Executive Summary

In the landscape of modern medicinal chemistry, fused bicyclic heteroaromatics are privileged scaffolds. Among these, **2-Chlorooxazolo[4,5-c]pyridine hydrochloride** (CAS: 1956310-04-5)[1] has emerged as a critical building block for synthesizing kinase inhibitors, GPCR ligands, and novel chemotherapeutics. This whitepaper provides an in-depth technical deconstruction of its chemical identity, structural causality, and field-proven protocols for downstream functionalization.

By understanding the topological nuances of the [4,5-c] fusion and the reactivity of the 2-chloro position, research scientists can rationally design libraries of oxazolopyridine derivatives with optimized pharmacokinetic and pharmacodynamic profiles.

## Chemical Identity & SMILES Elucidation

The precise topological arrangement of atoms in an oxazolopyridine dictates its electronic distribution and, consequently, its reactivity. The SMILES (Simplified Molecular-Input Line-Entry

System) string serves as the computational blueprint for this scaffold.

For **2-Chlorooxazolo[4,5-c]pyridine hydrochloride**, the canonical SMILES string is defined as ClC(O1)=NC2=C1C=NC=C2.[H]Cl[2].

## Structural Breakdown:

- The Oxazole Core (ClC(O1)=N...): The chlorine atom is positioned at C2, flanked by the highly electronegative oxygen (O1) and nitrogen (N3) atoms. This creates a severe electron deficiency at C2, priming it for nucleophilic attack.
- The Pyridine Fusion (...C2=C1C=NC=C2): The [4,5-c] nomenclature indicates that the 4,5-bond of the oxazole ring is fused to the c-face (the C3-C4 bond) of the pyridine ring. This specific regional isomer places the pyridine nitrogen at a strategic vector, often utilized as a hydrogen-bond acceptor in the ATP-binding hinge region of kinases.
- The Hydrochloride Salt (.[H]Cl): The inclusion of the HCl salt protonates the most basic center (the pyridine nitrogen). This significantly enhances the compound's bench stability, mitigates hygroscopicity, and improves solubility in polar aprotic solvents during initial reaction stages.

## Quantitative Physicochemical Summary

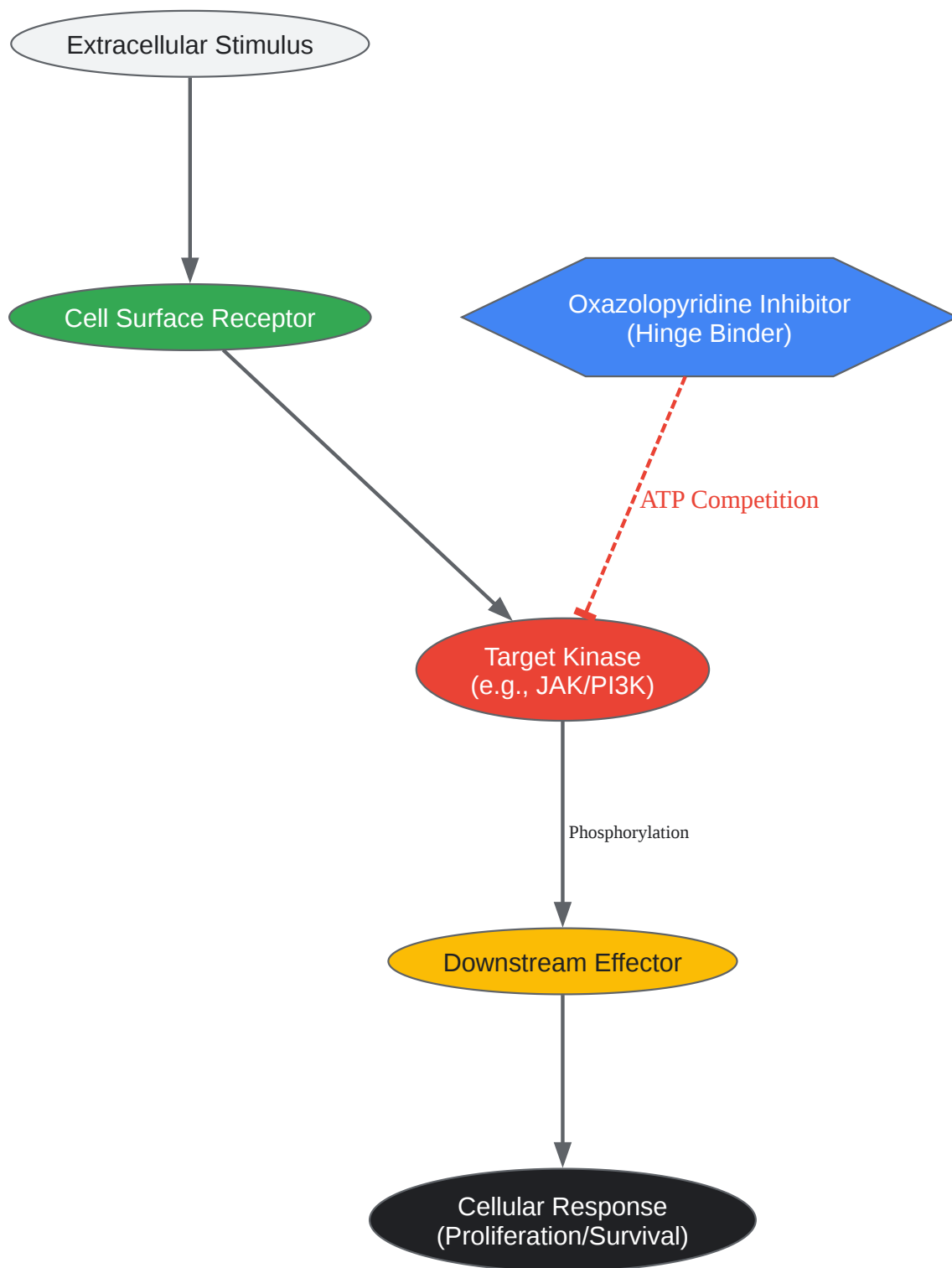
| Property                              | Value  |
|---------------------------------------|--|
| Chemical Name                         | 2-Chlorooxazolo[4,5-c]pyridine hydrochloride                   |
| CAS Registry Number                   | 1956310-04-5[1]  |
| Molecular Formula                     | C <sub>6</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>2</sub> O |
| Molecular Weight                      | 191.01 g/mol   |
| Canonical SMILES                      | <chem>Clc1nc2cnccc2o1.[H]Cl[2]</chem>                          |
| Topological Polar Surface Area (TPSA) | 38.9 Å <sup>2</sup>  |
| Primary Application                   | Electrophilic building block for SNAr[3]                       |

## Structural Causality & Mechanistic Insights

The utility of 2-Chlorooxazolo[4,5-c]pyridine HCl lies in its predictable reactivity profile. As an Application Scientist, it is crucial to understand why this molecule behaves the way it does under specific conditions.

**The Electrophilicity of C2:** In Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar), the rate-determining step is the formation of the Meisenheimer complex. The C2 position of this scaffold is highly activated. The adjacent oxazole nitrogen and oxygen exert a strong inductive electron-withdrawing effect. Furthermore, the fused pyridine ring acts as an electron sink, stabilizing the negative charge that develops in the transition state via resonance.

**The Role of the [4,5-c] Topology in Biology:** When functionalized with an amine at the C2 position, the resulting 2-amino-oxazolo[4,5-c]pyridine acts as a bioisostere for purines. The pyridine nitrogen (N1) is perfectly angled to form a critical hydrogen bond with the backbone amide of the hinge region in kinase active sites, making it a highly sought-after motif in targeted oncology[4].



[Click to download full resolution via product page](#)

Caption: Mechanism of action for oxazolopyridine-derived kinase inhibitors in cellular signaling.

# Experimental Workflow: Self-Validating SNAr Protocol

To build a library of biologically active compounds, the 2-chloro group is typically displaced using primary or secondary amines. The following protocol is designed as a self-validating system, ensuring high fidelity and yield.

## Step-by-Step Methodology

### Step 1: Freebasing and Solvation

- **Action:** Weigh 1.0 equivalent (eq) of 2-Chlorooxazolo[4,5-c]pyridine HCl into an oven-dried, microwave-safe reaction vial. Suspend in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
- **Causality:** The starting material is an HCl salt. DIPEA, a sterically hindered non-nucleophilic base, is required to neutralize the salt, liberating the free base without competing with your target nucleophile. The excess DIPEA will act as an acid scavenger for the HCl generated during the substitution. DMF is chosen because its polar aprotic nature stabilizes the charged Meisenheimer intermediate, lowering the activation energy.

### Step 2: Nucleophilic Addition & Thermal Activation

- **Action:** Add 1.2 eq of the desired amine nucleophile. Seal the vial and heat to 80°C for 4 hours (or subject to microwave irradiation at 100°C for 30 minutes).
- **Causality:** While the C2 position is activated, the oxygen atom of the oxazole ring donates some electron density via resonance, making it slightly less reactive than a pure pyrimidine. Thermal activation is strictly required to overcome this energy barrier.

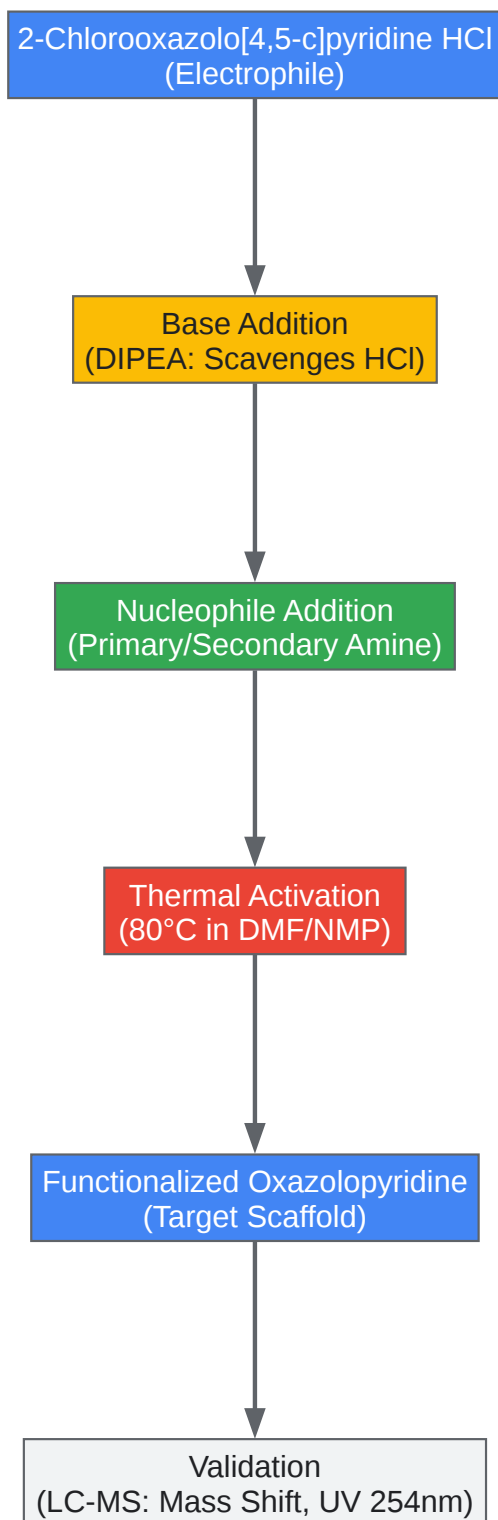
### Step 3: In-Process Self-Validation (LC-MS)

- **Action:** At the 4-hour mark, pull a 5  $\mu$ L aliquot, dilute in LC-MS grade Methanol, and inject into the LC-MS.
- **Validation Logic:** You must observe the complete disappearance of the starting material mass ( $m/z$  ~155 for the  $[M+H]^+$  of the free base). Concurrently, look for the appearance of

the product mass  $[M + \text{Amine} - 35.5 (\text{Cl})]^+$ . If the  $m/z$  155 peak persists, spike an additional 0.5 eq of amine and continue heating.

#### Step 4: Workup and Isolation

- Action: Cool the reaction to room temperature. Quench with ice-cold distilled water to precipitate the product (if highly lipophilic) or extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF. Dry over  $\text{Na}_2\text{SO}_4$ , filter, and concentrate in vacuo.



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the SNAr functionalization of the oxazolopyridine scaffold.

## References

- BLD Pharm. "2-Chlorooxazolo[4,5-c]pyridine hydrochloride (CAS: 1956310-04-5)". BLD Pharm Database.
- BLD Pharm. "2-Chlorooxazolo[5,4-c]pyridine hydrochloride SMILES Data". BLD Pharm Database.
- Chemat. "2-Chlorooxazolo(4,5-c)pyridine hydrochloride, 95+%". Chemat Reagents.
- MolCore. "2-氯噁唑并[4,5-c]吡啶盐酸盐 (CAS: 1956310-04-5)". MolCore Chemical Database.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [615-18-9|2-Chlorobenzoxazole|BLD Pharm \[bldpharm.com\]](#)
- 2. [1258650-05-3|2-Chlorooxazolo\[5,4-c\]pyridine hydrochloride|BLD Pharm \[bldpharm.com\]](#)
- 3. [chemat.com.pl \[chemat.com.pl\]](#)
- 4. [molcore.com \[molcore.com\]](#)
- To cite this document: BenchChem. [SMILES string for 2-Chlorooxazolo[4,5-c]pyridine HCl]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11906784/docs#smiles-string-for-2-chlorooxazolo-4-5-c-pyridine-hcl\]](https://www.benchchem.com/product/b11906784/docs#smiles-string-for-2-chlorooxazolo-4-5-c-pyridine-hcl)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)